5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid is a compound that features a pyridine ring substituted with a carboxylic acid group and an aminoethyl group protected by a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid involves the protection of the amino group by the Boc group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: Similar in that it also contains a Boc-protected amino group.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds also utilize the Boc group for protecting amines.
Uniqueness
5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid is unique due to its specific structure, which includes a pyridine ring and a carboxylic acid group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-7-6-9-4-5-10(11(16)17)15-8-9/h4-5,8H,6-7H2,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
GTLDCWRZGQFIGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.